molecular formula C22H13Cl2N3O B12387496 Pim-1 kinase inhibitor 5

Pim-1 kinase inhibitor 5

Cat. No.: B12387496
M. Wt: 406.3 g/mol
InChI Key: JTCXKTJMNJNUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pim-1 kinase inhibitor 5 is a small molecule inhibitor that targets the Pim-1 kinase, a serine/threonine protein kinase. Pim-1 kinase is part of the proviral insertion site in Moloney murine leukemia virus family, which includes Pim-1, Pim-2, and Pim-3. These kinases play crucial roles in regulating cell survival, proliferation, and motility. This compound has shown potential in treating various cancers, including prostate cancer and leukemia, by inhibiting the activity of Pim-1 kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-1 kinase inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pim-1 kinase inhibitor 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

Pim-1 kinase inhibitor 5 exerts its effects by binding to the active site of Pim-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The molecular targets and pathways affected by this compound include the Janus kinase/signal transducer and activator of transcription pathway, the nuclear factor kappa B pathway, and the mammalian target of rapamycin pathway .

Comparison with Similar Compounds

Pim-1 kinase inhibitor 5 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific binding affinity and selectivity towards Pim-1 kinase, making it a valuable tool for studying Pim-1 kinase-related pathways and developing targeted therapies .

Biological Activity

Pim-1 kinase, a member of the serine/threonine kinase family, plays a significant role in various cellular processes, including cell survival, proliferation, and apoptosis. The inhibition of Pim-1 has emerged as a promising therapeutic strategy in cancer treatment due to its involvement in oncogenic signaling pathways. This article focuses on the biological activity of Pim-1 kinase inhibitor 5 (PIM1-1), examining its mechanisms of action, efficacy in different cancer models, and potential clinical implications.

Overview of Pim-1 Kinase

Pim-1 kinase is implicated in several critical cellular functions:

  • Cell Growth and Survival : It promotes cell proliferation and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD.
  • Drug Resistance : Pim-1 is associated with the development of resistance to various chemotherapeutic agents.
  • Cytokine Signaling : It is activated by interleukins and plays a role in signal transduction pathways that control gene expression related to cell survival and growth .

PIM1-1 acts primarily by inhibiting the kinase activity of Pim-1, leading to:

  • Decreased Phosphorylation of BAD : This results in enhanced apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : Studies have shown that PIM1-1 significantly reduces cell viability in various cancer cell lines, including B-cell lymphoma (Raji and Daudi) and K562 leukemia cells .

The compound's half-maximal inhibitory concentration (IC50) values have been reported as follows:

Cell LineIC50 (µM)
Raji20
Daudi10
K56230

In Vitro Studies

In vitro studies demonstrate that PIM1-1 effectively reduces cell viability across multiple cancer types. For instance:

  • B-cell Lymphoma : PIM1-1 exhibited a significant reduction in cell viability, with a notable decrease in ERK phosphorylation, indicating an antiproliferative effect .
  • Leukemia : The compound showed potent activity against K562 cells, with IC50 values indicating effective inhibition at low concentrations.

In Vivo Studies

Preclinical studies using animal models have further validated the efficacy of PIM1-1:

  • Tumor Growth Inhibition : Treatment with PIM1-1 resulted in reduced tumor growth in xenograft models. The compound demonstrated significant antitumor activity by inducing apoptosis and inhibiting proliferation .

Case Studies

A notable case study involved the use of PIM1-1 in prostate cancer models. The inhibitor was shown to:

  • Induce apoptosis through the downregulation of survival pathways.
  • Enhance the effectiveness of other chemotherapeutic agents when used in combination therapy .

Implications for Clinical Use

The potential clinical application of Pim-1 inhibitors like PIM1-1 is promising due to their ability to target multiple pathways involved in tumorigenesis. Key points include:

  • Overcoming Drug Resistance : By targeting Pim-1, these inhibitors may help sensitize resistant cancer cells to conventional therapies.
  • Combination Therapy Potential : Combining Pim-1 inhibitors with other treatments could enhance overall therapeutic efficacy.

Properties

Molecular Formula

C22H13Cl2N3O

Molecular Weight

406.3 g/mol

IUPAC Name

2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3

InChI Key

JTCXKTJMNJNUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.